molecular formula C₁₃H₂₃N₃O₇S B1146472 2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 1356019-76-5

2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No. B1146472
M. Wt: 365.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a sulfanyl group (-SH) among others . The compound is part of the 2-amino acids, also known as alpha-amino acids .


Molecular Structure Analysis

The molecular formula of the compound is C13H21N3O8S . The InChI Key, which is a unique identifier for the compound, is VDYDCVUWILIYQF-ALKRTJFJSA-N . The compound contains various functional groups including an amino group, a carboxylic acid group, and a sulfanyl group .

Scientific Research Applications

Potential in Cosmetics and Anti-Browning Agents

  • Anti-Browning and Skin Whitening Potential : A study identified compounds, including 2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, in pineapple fruits. These compounds exhibited inhibitory activities against tyrosinase, suggesting their potential use as anti-browning agents in food and as skin whitening agents in cosmetics (Zheng et al., 2010).

Inhibitory Activity in Biochemical Processes

  • Inhibition of Nitric Oxide Synthases : A study investigated the design of 2-amino-5-azolylpentanoic acids, closely related to the chemical structure , as inhibitors of nitric oxide synthases (NOS). This suggests potential applications in regulating NOS-related biological processes (Ulhaq et al., 1998).

Medicinal Chemistry and Drug Design

  • Role in Metabolic Pathways : The compound was found to be involved in the metabolic pathway of busulfan, a chemotherapy drug. It converts into an electrophilic species capable of binding to human Glutathione S-Transferase, highlighting its significance in medicinal chemistry (Younis et al., 2008).

Potential in Antibacterial Research

  • Antibacterial Properties : A study synthesized certain 2-[5-(aryl)-[1,3,4]oxadiazole-2-ylsulfanyl]alkanoic acids and tested their antibacterial activity. This indicates the potential of structurally related compounds like 2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid in developing new antibacterial agents (Jain et al., 2009).

properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCICQXODPSLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1-Methyl-2-hydroxyethyl)glutathione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 4
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2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 5
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2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 6
2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

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